molecular formula C13H24N2O2 B1490926 (4-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 1587353-19-2

(4-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No. B1490926
CAS RN: 1587353-19-2
M. Wt: 240.34 g/mol
InChI Key: OOVJGEXTSDQZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The Petasis reaction, which occurs between aldehyde, amine, and boronic acid, is commonly used in the synthesis of alkylaminophenol compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.34 g/mol. Other physical and chemical properties specific to this compound are not explicitly mentioned in the available literature.

Safety and Hazards

The compound is not intended for human or veterinary use. It is intended for research use only, and specific safety and hazard information is not provided in the available literature.

Future Directions

The development of new drugs often relies on the use of heterocyclic scaffolds . The pyrrolidine ring, present in this compound, is a common feature in many bioactive compounds . Therefore, this compound could potentially serve as a basis for the development of new drugs, although specific future directions are not explicitly mentioned in the available literature.

properties

IUPAC Name

[4-(ethoxymethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-2-17-10-11-4-7-15(8-5-11)13(16)12-3-6-14-9-12/h11-12,14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVJGEXTSDQZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(CC1)C(=O)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
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(4-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
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(4-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
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(4-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
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(4-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 6
(4-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

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